molecular formula C25H25ClFN3O2 B12769698 SLV-310 hydrochloride CAS No. 264869-69-4

SLV-310 hydrochloride

Cat. No.: B12769698
CAS No.: 264869-69-4
M. Wt: 453.9 g/mol
InChI Key: GMFLRWPZDQIPPI-UHFFFAOYSA-N
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Description

SLV-310 hydrochloride is a potent dopamine D2 receptor antagonist and serotonin (5-HT) reuptake inhibitor. It is primarily investigated for neurological disorders such as bipolar disorder and schizophrenia. The compound has a molecular formula of C₂₅H₂₄FN₃O₂, a molecular weight of 417.48 g/mol, and a CAS registry number of 264869-71-8. It is supplied as a lyophilized powder with strict storage requirements: -20°C for 3 years in powder form and -80°C for 1 year in solution . Its dual mechanism of action distinguishes it from conventional antipsychotics, which often target dopamine receptors exclusively.

Properties

CAS No.

264869-69-4

Molecular Formula

C25H25ClFN3O2

Molecular Weight

453.9 g/mol

IUPAC Name

2-[4-[4-(5-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]butyl]isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C25H24FN3O2.ClH/c26-18-7-8-23-21(15-18)22(16-27-23)17-9-13-28(14-10-17)11-3-4-12-29-24(30)19-5-1-2-6-20(19)25(29)31;/h1-2,5-9,15-16,27H,3-4,10-14H2;1H

InChI Key

GMFLRWPZDQIPPI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1C2=CNC3=C2C=C(C=C3)F)CCCCN4C(=O)C5=CC=CC=C5C4=O.Cl

Origin of Product

United States

Chemical Reactions Analysis

SLV-310 hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may result in the formation of reduced analogs .

Comparison with Similar Compounds

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Storage Conditions
SLV-310 Hydrochloride C₂₅H₂₄FN₃O₂ 417.48 -20°C (powder), -80°C (solution)
Venlafaxine Hydrochloride C₁₆H₂₅NO₂·HCl 299.84 Not specified in evidence
Milnacipran Hydrochloride (1S-cis) configuration Not provided Standard pharmaceutical storage
  • SLV-310 has a higher molecular weight and fluorine atom in its structure, which may enhance blood-brain barrier penetration compared to Venlafaxine .
  • Venlafaxine ’s lower molecular weight (~300 g/mol) suggests faster systemic absorption but shorter half-life .

Research and Clinical Relevance

  • SLV-310 : Preclinical studies highlight its efficacy in reducing hyperactivity and psychosis in animal models, with ongoing investigations into its safety profile .
  • Venlafaxine : Extensive clinical use in depression, though associated with side effects like hypertension, which SLV-310 may avoid due to its distinct receptor targets .

Structural and Functional Insights

  • SLV-310: The fluorine substituent in its structure likely enhances metabolic stability and receptor binding affinity compared to non-halogenated analogs .
  • Venlafaxine/Milnacipran: Both lack halogen atoms, relying on amine groups for reuptake inhibition.

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